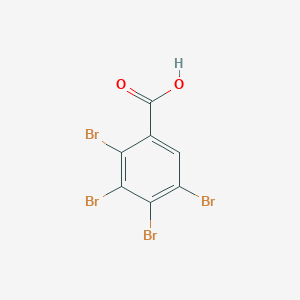

2,3,4,5-Tetrabromobenzoesäure

Übersicht

Beschreibung

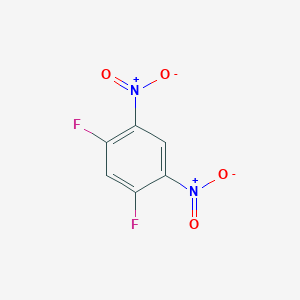

2,3,4,5-Tetrabromobenzoic acid (TBBA) is an organic compound of bromine and benzoic acid. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. TBBA is a common flame retardant and is used in a variety of products, including plastics, electronics, and textiles. TBBA is also used in scientific research as a reagent, a catalyst, and a building block for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Flammschutzmittel

2,3,4,5-Tetrabromobenzoesäure wird in Flammschutzmitteln verwendet . Sie ist in bestimmten polybromierten Diphenylethern als Flammschutzmittel enthalten, die im Jahr 2004 aus dem Verkehr gezogen wurden . Seitdem wurde this compound als Ersatz eingeführt .

Biomarker der Exposition

This compound kann als Biomarker für die Exposition gegenüber nicht-PBDE-bromierten Flammschutzmittelmischungen dienen . Sie wird in Urinproben und Serum identifiziert und quantifiziert .

Toxikokinetik- und Metabolismusstudien

Diese Verbindung wird in Toxikokinetik- und Metabolismusstudien verwendet . Sie wird Ratten verabreicht, um den Metabolismus bestimmter Verbindungen zu untersuchen .

Endokrine Disruption und obesogene Studien

This compound wird in Studien verwendet, die die endokrine Disruption und obesogene Wirkungen untersuchen . Sie ist ein Metabolit der Hauptbromkomponente 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoat (TBB) .

Katalysator in verschiedenen Reaktionen

This compound kann als Katalysator in verschiedenen Reaktionen eingesetzt werden. Ihre einzigartige Struktur ermöglicht ihren Einsatz auf diese Weise.

Komponente bei der Synthese neuartiger Materialien

Diese Verbindung ist eine entscheidende Komponente bei der Synthese neuartiger Materialien. <a data-citationid="d62e91cc-25e1-57e1-3c2e-304770f807f2-38-group" h="ID

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (E918780) in human and rat tissues

Mode of Action

It is known to be a metabolite of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate, suggesting it may interact with similar targets and pathways .

Pharmacokinetics

In a study, 2,3,4,5-Tetrabromobenzoic Acid (TBBA) was identified and quantified in 24-hour urine samples collected 1 day after dosing rats with Uniplex FRP-45 . This suggests that the compound is absorbed and metabolized in the body, and then excreted in the urine.

Result of Action

It’s known that tbba and 2,3,4,5-tetrabromo phthalic acid (tbpa) may serve as biomarkers of exposure to non-pbde brominated flame retardant mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrabromobenzoic Acid. For instance, the compound’s action may be influenced by the presence of other compounds in non-PBDE flame retardants such as Firemaster 550, Firemaster BZ-54, and CN-2065 . .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrabromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVILQONZZZERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016690 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27581-13-1 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 2,3,4,5-Tetrabromobenzoic acid (TBBA) and why is it relevant to study?

A: 2,3,4,5-Tetrabromobenzoic acid (TBBA) is a significant metabolite of certain novel brominated flame retardants (NBFRs), specifically 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). [, ] TBB is increasingly used as a replacement for phased-out polybrominated diphenyl ether (PBDE) flame retardants. [] Since TBB is commonly found in indoor dust, concerns exist about chronic human exposure and the potential toxicity of its metabolites, including TBBA. []

Q2: How is TBBA formed in the body?

A: Research suggests that TBBA is formed through the metabolism of TBB. In vitro studies using human and rat liver and intestinal fractions showed that TBB is consistently metabolized to TBBA via cleavage of the 2-ethylhexyl chain. [] This metabolic pathway was also observed in purified porcine carboxylesterase. []

Q3: Why is the formation of TBBA from TBB potentially concerning?

A: While the formation of TBBA may actually reduce the bioaccumulation potential of TBB in mammals, [] little is known about the toxicity of TBBA itself. Its structural similarity to other known toxic pollutants raises concerns. [] Further research is needed to understand the in vivo toxicokinetics and potential health effects of TBBA.

Q4: Beyond its presence as a metabolite, has TBBA been directly detected in environmental samples?

A: Yes, TBBA has been detected in environmental samples. For instance, a study analyzing sediment samples from the River Thames found the presence of TBBA. [] This research highlights the relevance of TBBA not just as a metabolite but also as a potentially persistent environmental contaminant.

Q5: What analytical techniques are used to quantify TBBA in biological and environmental samples?

A: A common method for quantifying TBBA in human urine involves solid phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). [] This technique enables the sensitive and specific detection of TBBA even at low concentrations. For environmental samples like sediment, liquid chromatography coupled to high-resolution mass spectrometry has proven effective in identifying and quantifying TBBA. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)